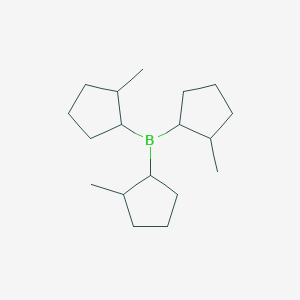

Tris(2-methylcyclopentyl)borane

Description

Organoboron compounds, particularly triarylboranes, are pivotal in modern synthetic chemistry due to their tunable Lewis acidity and catalytic versatility . These compounds are characterized by their electron-deficient boron centers, which enable activation of substrates in hydroboration, hydrogenation, and FLP (Frustrated Lewis Pair) chemistry .

Properties

CAS No. |

51134-66-8 |

|---|---|

Molecular Formula |

C18H33B |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

tris(2-methylcyclopentyl)borane |

InChI |

InChI=1S/C18H33B/c1-13-7-4-10-16(13)19(17-11-5-8-14(17)2)18-12-6-9-15(18)3/h13-18H,4-12H2,1-3H3 |

InChI Key |

ALPIGSGDLGUNKX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCCC1C)(C2CCCC2C)C3CCCC3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2-methylcyclopentyl)borane typically involves the reaction of boron trichloride with 2-methylcyclopentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

BCl3+3(2−methylcyclopentylMgBr)→B(2−methylcyclopentyl)3+3MgBrCl

The reaction is usually conducted at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: Tris(2-methylcyclopentyl)borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The 2-methylcyclopentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Boronic acids or boronates.

Reduction: Reduced organic compounds with boron-containing by-products.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Tris(2-methylcyclopentyl)borane has found applications in various scientific research fields:

Chemistry: It is used as a catalyst in organic synthesis, particularly in hydroboration reactions.

Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism by which tris(2-methylcyclopentyl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, allowing it to accept electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates.

Molecular Targets and Pathways:

Lewis Acid-Base Interactions: The compound interacts with Lewis bases, such as amines and phosphines, to form stable adducts.

Catalytic Pathways: It participates in catalytic cycles, enhancing the rate of reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Substituent Effects on Lewis Acidity

The Lewis acidity of triarylboranes is heavily influenced by the electronic and steric properties of their substituents:

Key Insights :

- Electron-withdrawing groups (e.g., CF₃, C₆F₅) enhance Lewis acidity by polarizing the B–C bond. BTolF exhibits 9% higher acidity than BCF due to stronger electron withdrawal .

- Steric bulk from ortho-substituents (e.g., 2,6-dimethylphenyl in tris(2,6-dimethylphenyl)borane) can hinder substrate binding, reducing catalytic efficiency despite high acidity .

Catalytic Performance in Hydrogenation and Hydroboration

Triarylboranes catalyze reactions via substrate activation or borohydride generation. Comparative

Key Insights :

Stability and Reactivity in Solvolysis

Stability under reaction conditions is critical for catalytic longevity:

Key Insights :

- BCF undergoes rapid solvolysis in CH₂Cl₂, limiting its use in protic media .

- Bulky substituents (e.g., carboranes) enhance stability by shielding the boron center .

Structural and Mechanistic Considerations

- Steric Effects : Tris(2,6-dimethoxyphenyl)borane adopts a twisted propeller conformation, reducing Lewis acidity but improving selectivity in FLP systems .

- Electronic Effects : Fluorinated aryl groups lower the LUMO energy of boron, facilitating substrate coordination .

- Borohydride Generation : BCF reacts with Hantzsch esters to form [HB(C₆F₅)₃]⁻, a key intermediate in hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.